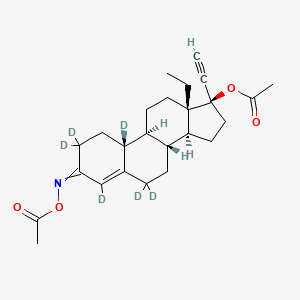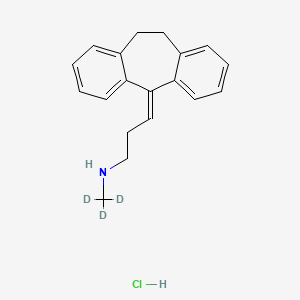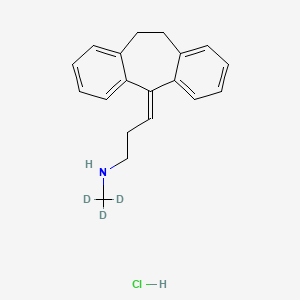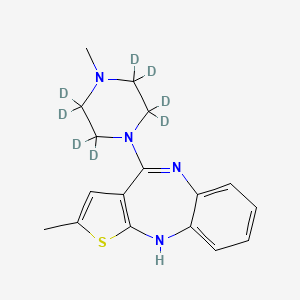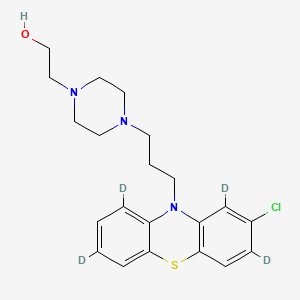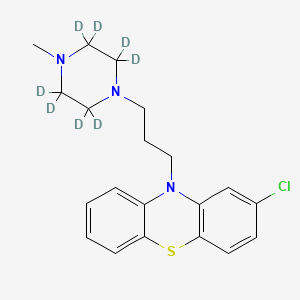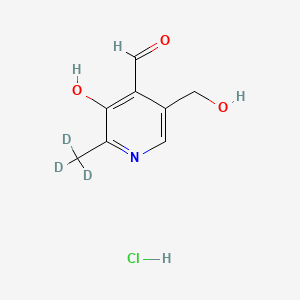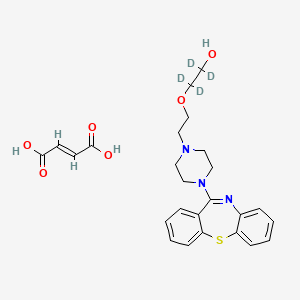
cis-Capsaicin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Capsaicin-d3 is an internal standard used for the quantification of capsaicin . It’s a terpene alkaloid found in Capsicum and has diverse biological activities . It induces inward currents in HEK293 cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by the TRPV1 inhibitor A-425619 .
Molecular Structure Analysis
The molecular formula of cis-Capsaicin-d3 is C18H24D3NO3 . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation . In the cis form, the -CH(CH3)2 and the longer chain on the other side of the double bond will be close together, causing them to repel each other slightly .Physical And Chemical Properties Analysis
Capsaicin-d3 is a solid substance . It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol .Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment and Prevention
Capsaicin exhibits anti-cancer properties, particularly in breast cancer. It inhibits the growth of both ER-positive and ER-negative breast cancer cells, causing cell-cycle arrest and apoptosis through modulation of the EGFR/HER-2 pathway (Thoennissen et al., 2010). Additionally, it shows promise in treating and preventing multiple myeloma by blocking STAT3 activation (Bhutani et al., 2007). Furthermore, capsaicin's chemopreventive effects against human cancers are linked to its multi-biological effects, including anti-mutagenic, antioxidant, and anti-inflammatory activities (Oyagbemi et al., 2010).
2. Mitigating Cancer Treatment Side Effects
Capsaicin ameliorates cisplatin-induced muscle loss and atrophy, both in vitro and in vivo. This suggests therapeutic potential in muscle atrophy linked to chemotherapy (Huang et al., 2022). It also offers protection against cisplatin-induced ototoxicity and nephrotoxicity by altering STAT3/STAT1 ratios and activating cannabinoid receptors in the cochlea, highlighting its potential in reducing hearing loss and kidney damage caused by chemotherapy (Bhatta et al., 2019).
3. Pain Management
Capsaicin is well recognized for its analgesic properties. It is used clinically as a topical agent for managing various neuropathic conditions, due to its ability to selectively excite and inhibit a subpopulation of sensory neurons involved in pain perception (Winter et al., 1995). Its use in capsaicin cough challenge testing as a diagnostic modality for pain and cough reflexes further emphasizes its safety and utility in clinical research (Dicpinigaitis & Alva, 2005).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1185237-43-7 |
|---|---|
Produktname |
cis-Capsaicin-d3 |
Molekularformel |
C18H24NO3D3 |
Molekulargewicht |
308.44 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
25775-90-0 (unlabelled) |
Synonyme |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
Tag |
Capsaicin Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



